molecular formula C6H8N2O2S B2799167 3-[(1,3-Thiazol-2-yl)amino]propanoic acid CAS No. 55953-54-3

3-[(1,3-Thiazol-2-yl)amino]propanoic acid

Cat. No.: B2799167
CAS No.: 55953-54-3
M. Wt: 172.2
InChI Key: ZIMLUKOGXLTYJJ-UHFFFAOYSA-N
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Description

3-[(1,3-Thiazol-2-yl)amino]propanoic acid is a compound that belongs to the class of β-amino acids. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Future Directions

The future directions of research on “3-[(1,3-Thiazol-2-yl)amino]propanoic acid” and its derivatives could involve further exploration of their antimicrobial activity , as well as their potential applications in other areas of bio-organic, medicinal, and natural product chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(1,3-Thiazol-2-yl)amino]propanoic acid can be synthesized through several methods. One common approach involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde in a refluxing water solution. This reaction typically takes about 2 hours and results in the formation of a water-soluble amino acid hydrochloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Thiazol-2-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Thiazol-2-yl)amino]propanoic acid is unique due to its specific combination of a thiazole ring and an amino acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-thiazol-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-5(10)1-2-7-6-8-3-4-11-6/h3-4H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMLUKOGXLTYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55953-54-3
Record name 3-[(1,3-thiazol-2-yl)amino]propanoic acid
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